N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the acetyl-lysine binding pocket of BET proteins, preventing their interaction with acetylated histones and transcription factors. This leads to the inhibition of transcriptional activation of target genes, resulting in the downregulation of disease-related pathways.
Biochemical and Physiological Effects
N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-inflammatory effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-tumor activity in preclinical models by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent inhibitory activity against BET proteins, which makes it a promising therapeutic candidate for various diseases. However, one of the limitations of N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the development of N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the evaluation of its efficacy in clinical trials for the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. Another potential direction is the development of more potent and selective BET inhibitors based on the structure of N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, the evaluation of the pharmacokinetics and pharmacodynamics of N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in vivo may provide insights into its efficacy and safety for clinical use.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent inhibitory activity against several targets, including the bromodomain and extra-terminal (BET) family of proteins. BET proteins are important epigenetic regulators that play a role in the transcriptional regulation of genes involved in various diseases, including cancer, inflammation, and cardiovascular disease. N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of BET proteins, leading to the downregulation of target genes and the inhibition of disease progression.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-4-8-17-10-12-19(13-11-17)23-22(26)18-14-21(25)24(15-18)20-9-6-5-7-16(20)2/h5-7,9-13,18H,3-4,8,14-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRSDZUGXFTRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.